Cas no 383131-01-9 (4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine)
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-6,7-dimethylbenzo[d]thiazol-2-amine
- 4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine
- AC1MV9CY
- AG-F-35021
- Ambcb4029545
- CTK4H9697
- KB-240815
- MolPort-005-983-576
- 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine
-
- MDL: MFCD02664323
- Inchi: InChI=1S/C9H9BrN2S/c1-4-3-6(10)7-8(5(4)2)13-9(11)12-7/h3H,1-2H3,(H2,11,12)
- InChI Key: IRDFNBXUAHBVNA-UHFFFAOYSA-N
- SMILES: CC1=CC(=C2C(=C1C)SC(=N)N2)Br
Computed Properties
- Exact Mass: 255.96700
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 67.15000
- LogP: 3.83900
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B801385-250mg |
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine |
383131-01-9 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B801385-500mg |
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine |
383131-01-9 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B801385-2.5g |
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine |
383131-01-9 | 2.5g |
$ 210.00 | 2022-06-06 | ||
| abcr | AB268205-1 g |
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine |
383131-01-9 | 1g |
€169.40 | 2023-04-26 | ||
| abcr | AB268205-5 g |
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine |
383131-01-9 | 5g |
€377.00 | 2022-06-11 | ||
| Chemenu | CM274668-5g |
4-Bromo-6,7-dimethylbenzo[d]thiazol-2-amine |
383131-01-9 | 95% | 5g |
$*** | 2023-05-30 | |
| A2B Chem LLC | AD39722-250mg |
4-Bromo-6,7-dimethylbenzo[d]thiazol-2-amine |
383131-01-9 | 95% | 250mg |
$88.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522668-250mg |
4-bromo-6,7-dimethylbenzo[d]thiazol-2-amine |
383131-01-9 | 98% | 250mg |
¥856.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522668-1g |
4-bromo-6,7-dimethylbenzo[d]thiazol-2-amine |
383131-01-9 | 98% | 1g |
¥1728.00 | 2024-05-16 | |
| abcr | AB268205-250mg |
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine, 95%; . |
383131-01-9 | 95% | 250mg |
€168.30 | 2024-06-09 |
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine Suppliers
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine: A Comprehensive Overview
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine, also known by its CAS number 383131-01-9, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzothiazole derivatives, which have gained considerable attention due to their unique structural properties and diverse functionalities. The molecule features a benzothiazole ring system with substituents at positions 4 (bromo), 6 (methyl), and 7 (methyl), along with an amine group at position 2. This combination of functional groups makes it a valuable precursor for synthesizing advanced materials and pharmaceutical agents.
The synthesis of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. Recent studies have highlighted the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. For instance, researchers have employed microwave irradiation to facilitate the coupling reactions necessary for constructing the benzothiazole framework. This approach not only accelerates the reaction process but also minimizes side reactions, resulting in higher purity products. The bromine substituent at position 4 plays a critical role in directing subsequent nucleophilic substitutions or coupling reactions, making this compound highly versatile in further chemical transformations.
One of the most promising applications of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine lies in its use as a building block for advanced materials. Recent advancements in nanotechnology have leveraged this compound to synthesize novel carbon-based nanomaterials with enhanced electronic properties. For example, researchers have utilized this compound as a precursor for generating graphene oxide derivatives with tailored functional groups. These materials exhibit improved conductivity and stability, making them suitable for applications in flexible electronics and energy storage devices.
In the pharmaceutical industry, 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine has shown potential as an intermediate in drug discovery programs targeting various therapeutic areas. Its amine group and bromine substituent provide opportunities for further functionalization to create bioactive molecules with specific pharmacological properties. Recent studies have explored its role in designing inhibitors for kinases involved in cancer progression. The methyl groups at positions 6 and 7 contribute to the compound's lipophilicity, enhancing its ability to cross cellular membranes and interact with target proteins.
The environmental impact of synthesizing and using 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amines has also been a topic of recent research. Scientists are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce the use of hazardous reagents. For instance, catalytic hydrogenation methods have been explored as eco-friendly alternatives to traditional reduction techniques. These efforts align with global initiatives to promote green chemistry practices and reduce the carbon footprint of chemical manufacturing processes.
In conclusion, 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amines, with its unique structural features and functional groups, continues to be a valuable compound in both academic research and industrial applications. Its role as a versatile building block for advanced materials and pharmaceutical agents underscores its importance in modern chemistry. As research progresses, we can expect further innovations that harness the full potential of this compound across diverse fields.
383131-01-9 (4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine) Related Products
- 20358-02-5(4-bromo-1,3-benzothiazol-2-amine)
- 73351-87-8(5,7-dimethyl-1,3-benzothiazol-2-amine)
- 76996-16-2(4-Bromo-6-methyl-1,3-benzothiazol-2-amine)
- 681126-45-4(6-bromo-4-methyl-1,3-benzothiazol-2-amine)
- 1803602-04-1(4-Bromobenzo[d]thiazol-2-amine hydrochloride)
- 16582-60-8(4,6-Dibromobenzodthiazol-2-amine)
- 942473-99-6(4-Bromo-7-methylbenzo[d]thiazol-2-amine)
- 14779-18-1(7-methyl-1,3-benzothiazol-2-amine)
- 1805515-01-8(4-Bromo-7-methylbenzothiazole)
- 383131-43-9(6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine)